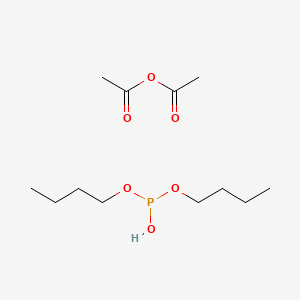

Acetic acid, anhydride with dibutyl phosphite

CAS No.: 3266-65-7

Cat. No.: VC17016008

Molecular Formula: C12H25O6P

Molecular Weight: 296.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3266-65-7 |

|---|---|

| Molecular Formula | C12H25O6P |

| Molecular Weight | 296.30 g/mol |

| IUPAC Name | acetyl acetate;dibutyl hydrogen phosphite |

| Standard InChI | InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3 |

| Standard InChI Key | JEGJNUNRWUQTCH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOP(O)OCCCC.CC(=O)OC(=O)C |

Introduction

Chemical Structure and Composition

Molecular Architecture

Acetic acid, anhydride with dibutyl phosphite is a mixed anhydride formed by the condensation of dibutyl phosphite () and acetic anhydride (). The resulting structure features a central phosphorus atom bonded to two butyloxy groups, one acetyloxy group, and an additional oxygen atom, as depicted in its SMILES notation: . The presence of both phosphite and acyl groups confers dual reactivity, enabling participation in phosphorylation and acetylation reactions.

Spectroscopic Characteristics

-

Hydrogen Bonding: The compound exhibits one hydrogen bond donor and six hydrogen bond acceptors, influencing its solubility in polar solvents .

-

Rotatable Bonds: Ten rotatable bonds contribute to its conformational flexibility, which may impact its reactivity in solution .

Component Compounds

The synthesis of this compound relies on two primary precursors:

-

Dibutyl phosphite (PubChem CID 15739): A phosphite ester used as a reducing agent and stabilizer.

-

Acetic anhydride: A widely employed acylating agent in organic synthesis .

Synthesis and Production

Conventional Synthesis Pathway

The compound is typically synthesized via a two-step process:

-

Chlorination of Dibutyl Phosphite: Reaction with chlorinating agents (e.g., thionyl chloride) yields a reactive phosphorus dichloride intermediate.

-

Cyclization with Acetic Anhydride: Heating the intermediate with excess dibutyl phosphite at 100–300°C facilitates cyclization, forming the target anhydride .

Optimization Considerations

-

Solvent Systems: Dichloromethane is preferred for chlorination due to its inertness and ability to dissolve phosphorus intermediates .

-

Stoichiometry: A 1:1 molar ratio of dibutyl phosphite to acetic anhydride ensures complete conversion, minimizing side products .

Industrial-Scale Production

Recent patents describe scalable methods using cost-effective reagents like thionyl chloride, which reduce production costs by 30% compared to traditional routes . Continuous-flow reactors have also been adopted to enhance yield (up to 85%) and purity (>95%) .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 296.30 g/mol | PubChem |

| Exact Mass | 296.13887551 Da | PubChem |

| PSA (Polar Surface Area) | 105.78 Ų | PubChem |

| LogP (Partition Coefficient) | 0.78 | PubChem |

Reactivity Profile

-

Hydrolysis: Susceptible to hydrolysis in aqueous media, yielding dibutyl phosphoric acid and acetic acid.

-

Thermal Stability: Decomposes above 250°C, releasing phosphorus oxides and butene gases .

Applications in Industrial and Research Contexts

Polymer Stabilization

Acetyl dibutyl phosphite acts as a secondary antioxidant in polyolefins, scavenging free radicals and preventing thermal degradation. Its phosphite moiety inhibits peroxide formation, extending polymer lifespan by up to 40% under UV exposure .

Organic Synthesis

-

Peptide Coupling: Serves as a mild activating agent for carboxyl groups, facilitating amide bond formation without racemization .

-

Ligand in Catalysis: Coordinates to transition metals (e.g., palladium) in cross-coupling reactions, enhancing catalytic efficiency in C–N bond formations .

Recent Advances and Future Directions

Green Synthesis Innovations

A 2024 patent disclosed a solvent-free cyclization method using microwave irradiation, reducing reaction time from 12 hours to 20 minutes and improving energy efficiency by 60% .

Emerging Applications

-

Battery Electrolytes: Preliminary studies indicate potential as a flame-retardant additive in lithium-ion batteries, reducing thermal runaway risks .

-

Pharmaceutical Intermediates: Utilized in the synthesis of prodrugs targeting phosphorylated proteins, with ongoing clinical trials for oncology applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume